![molecular formula C24H33NO3 B14794691 [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B14794691.png)
[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate: is a complex organic compound with a unique structure that combines bicyclic, phenyl, piperidinyl, and hydroxypropanoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Formation of the piperidinyl moiety: This can be synthesized through a Mannich reaction or reductive amination.
Esterification: The final step involves the esterification of the hydroxypropanoate group with the previously synthesized intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoate moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry : The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding to hydrophobic pockets, while the piperidinyl and phenyl groups can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] acetate: Similar structure but with an acetate group instead of hydroxypropanoate.
[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] butanoate: Similar structure but with a butanoate group.
Uniqueness: The presence of the hydroxypropanoate group in [1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C24H33NO3 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C24H33NO3/c1-18(26)23(27)28-24(21-8-4-2-5-9-21,12-15-25-13-6-3-7-14-25)22-17-19-10-11-20(22)16-19/h2,4-5,8-11,18-20,22,26H,3,6-7,12-17H2,1H3 |
Clave InChI |
ATZOURLUNRGDHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC(CCN1CCCCC1)(C2CC3CC2C=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14794614.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate](/img/structure/B14794620.png)
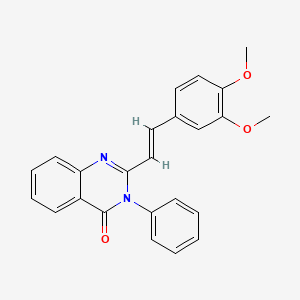

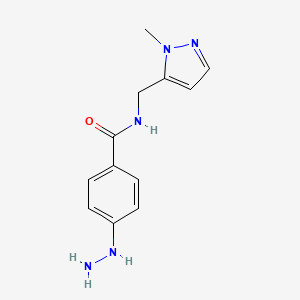
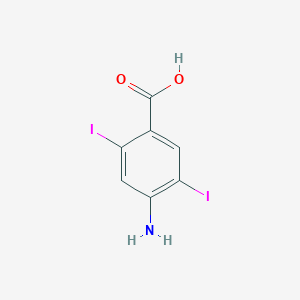
![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid](/img/structure/B14794688.png)
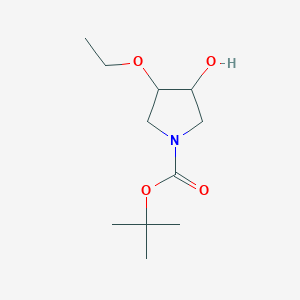
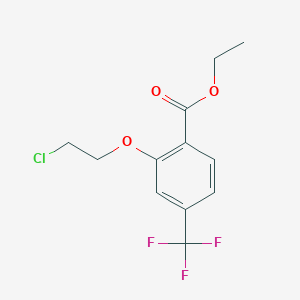
![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)

